molecular formula C22H26N6O4S B12155426 N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12155426
M. Wt: 470.5 g/mol
InChI Key: DSCPFBQWFGWIPL-UHFFFAOYSA-N
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Description

“N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” is a complex organic compound that features a combination of functional groups, including an acetylamino group, a methoxyphenyl group, and a triazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core triazole structure, followed by the introduction of the sulfanyl group and subsequent functionalization with the acetylamino and methoxyphenyl groups. Common reagents used in these steps include acylating agents, methoxylating agents, and triazole precursors. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazole-containing compounds.

Properties

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H26N6O4S/c1-13(2)32-17-7-5-6-15(10-17)21-26-27-22(28(21)23)33-12-20(30)25-18-11-16(24-14(3)29)8-9-19(18)31-4/h5-11,13H,12,23H2,1-4H3,(H,24,29)(H,25,30)

InChI Key

DSCPFBQWFGWIPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC

Origin of Product

United States

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